molecular formula C10H13N B1267971 7-Methyl-1,2,3,4-tetrahydroquinoline CAS No. 58960-03-5

7-Methyl-1,2,3,4-tetrahydroquinoline

Cat. No.: B1267971
CAS No.: 58960-03-5
M. Wt: 147.22 g/mol
InChI Key: SYFXGQYGECZNFQ-UHFFFAOYSA-N
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Description

7-Methyl-1,2,3,4-tetrahydroquinoline: is a nitrogen-containing heterocyclic compound It is a derivative of tetrahydroquinoline, which is a partially saturated form of quinoline The presence of a methyl group at the 7th position distinguishes it from other tetrahydroquinoline derivatives

Scientific Research Applications

Chemistry: 7-Methyl-1,2,3,4-tetrahydroquinoline is used as a building block in organic synthesis. It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

Biology and Medicine: It is being studied for its potential use in developing new pharmaceuticals with various therapeutic activities .

Industry: In the industrial sector, this compound can be used in the production of dyes, antioxidants, and corrosion inhibitors .

Mechanism of Action

1,2,3,4-Tetrahydroisoquinolines (THIQ) based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders . These effects of 1-methyl THIQ are attributed to the fact that it is a well-characterized inhibitor of monoamine oxidase (MAO) .

Safety and Hazards

7-Methyl-1,2,3,4-tetrahydroquinoline should be handled with care. Avoid contact with skin and eyes, avoid formation of dust and aerosols, use non-sparking tools, prevent fire caused by electrostatic discharge steam. Store the container tightly closed in a dry, cool and well-ventilated place .

Future Directions

Tetrahydroquinoline derivatives are common in medicinal chemistry and have a wide range of applications . The synthesis of highly substituted tetrahydroquinolines using ethyl cyanoacetate via aza-Michael–Michael addition has been reported , indicating potential future directions for the synthesis and application of 7-Methyl-1,2,3,4-tetrahydroquinoline.

Preparation Methods

Synthetic Routes and Reaction Conditions: 7-Methyl-1,2,3,4-tetrahydroquinoline can be synthesized through various methods. One common approach involves the hydrogenation of quinaldine (2-methylquinoline) under specific conditions. Another method includes the use of a three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate in the presence of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). This reaction proceeds through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes, followed by the aza-Michael–Michael addition with 2-alkenyl anilines .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the methods mentioned above can be scaled up for industrial applications, with appropriate optimization of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 7-Methyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinoline derivatives.

    Reduction: It can be reduced to form more saturated compounds.

    Substitution: It can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using catalysts such as palladium on carbon.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and alcohols.

Major Products:

    Oxidation: Quinoline derivatives.

    Reduction: More saturated tetrahydroquinoline derivatives.

    Substitution: Various substituted tetrahydroquinoline derivatives depending on the reagents used.

Comparison with Similar Compounds

  • 1,2,3,4-Tetrahydroquinoline
  • 1,2,3,4-Tetrahydroisoquinoline
  • 7-Hydroxy-1,2,3,4-tetrahydroquinoline

Comparison: 7-Methyl-1,2,3,4-tetrahydroquinoline is unique due to the presence of the methyl group at the 7th position, which can influence its chemical reactivity and biological activity. Compared to 1,2,3,4-tetrahydroquinoline, the methyl group may enhance its lipophilicity and potentially alter its interaction with biological targets. 1,2,3,4-Tetrahydroisoquinoline, on the other hand, has a different ring structure, which can lead to distinct biological activities and applications .

Properties

IUPAC Name

7-methyl-1,2,3,4-tetrahydroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N/c1-8-4-5-9-3-2-6-11-10(9)7-8/h4-5,7,11H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYFXGQYGECZNFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(CCCN2)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10332546
Record name 7-methyl-1,2,3,4-tetrahydroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10332546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58960-03-5
Record name 7-methyl-1,2,3,4-tetrahydroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10332546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-methyl-1,2,3,4-tetrahydroquinoline
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Synthesis routes and methods I

Procedure details

To a cooled solution of 7-methyl quinoline (5.00 g, 35 mmol) and nickel (II) chloride hexahydrate (1.40 g, 6 mmol) in methanol (130 mL) was added sodium borohydride (5.50 g, 140 mmol) portionwise. The reaction mixture was stirred at 0° C. for 1 hour and then at room temperature for 3 hours. Hydrochloric acid (2N, 200 mL) was added to the black residue and the mixture stirred at room temperature until disappearance of the black precipitate. The acidic solution was neutralized with concentrated ammonium hydroxide and extracted with ether. The organic layer was washed with brine and dried over anhydrous magnesium sulfate, filtered and evaporated to give 5.28 g of 7-methyl-1,2,3,4-tetrahydro-quinoline (100%), used without further purification. A mixture of 7-methyl-1,2,3,4-tetrahydro-quinoline (1.20 g, 8.2 mmol), potassium carbonate (2.3 g, 16.4 mmol) and isopropyl iodide (3.3 mL, 32.8 mmol) in N,N-dimethylformamide (10 mL) was heated at 60° C. with stirring for 24 hours. The solution was cooled to room temperature and washed successively with water and brine, dried over anhydrous magnesium sulfate, filtered and evaporated to give 1.28 g (82%) of 1-isopropyl-7-methyl-1,2,3,4-tetrahydro-quinoline. To a solution of 1-isopropyl-7-methyl-1,2,3,4-tetrahydro-quinoline (1.04 g, 5.5 mmol) in dichloromethane was added tetrabutylammonium tribromide (2.65 g, 5.5 mmol) and the solution stirred at room temperature for 5 hours. The solution was washed successively with water and brine, dried over anhydrous magnesium sulfate, filtered and evaporated. The residue was chromatographed and silica gel (ethyl acetate/hexane, 1:9) to give 1.00 g of 6-bromo-1-isopropyl-7-methyl-1,2,3,4-tetrahydro-quinoline (67%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
130 mL
Type
solvent
Reaction Step One
Name
nickel (II) chloride hexahydrate
Quantity
1.4 g
Type
catalyst
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of 7-methylquinoline (2.00 g) in methanol (40 ml), 10% palladium on activated carbon (200 mg) was added and stirred overnight under a hydrogen atmosphere (60 psi) at room temperature. After the reaction mixture was filtered through celite, the solvent was distilled off under reduced pressure and the resulting residue was purified by silica gel column chromatography (eluting solvent: n-hexane:ethyl acetate=20:1 to 10:1) to give the titled compound, i.e., 7-methyl-1,2,3,4-tetrahydroquinoline (2.05 g) as a yellow oil.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
200 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Methyl-1,2,3,4-tetrahydroquinoline
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7-Methyl-1,2,3,4-tetrahydroquinoline
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Reactant of Route 6
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